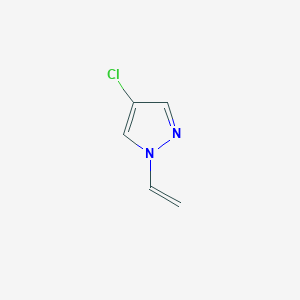

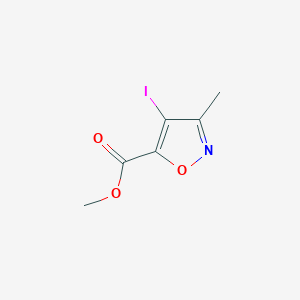

![molecular formula C13H10N2O3 B2468181 2-(5-(2,3-二氢苯并[b][1,4]二噁英-6-基)异噁唑-3-基)乙腈 CAS No. 1207031-99-9](/img/structure/B2468181.png)

2-(5-(2,3-二氢苯并[b][1,4]二噁英-6-基)异噁唑-3-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile” is a chemical compound that has a similar structure to "5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde" . The latter compound has a linear formula of C12H9NO4 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives as PARP1 inhibitors has been described . The synthesis involved several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . For example, the crystal structure of “5- ( (2,3-dihydrobenzo [b] [1,4]dioxin-6-yl)methylene)- N-phenylhydrazinecarbothioamide” was reported with a triclinic crystal system .Chemical Reactions Analysis

While specific chemical reactions involving “2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile” are not available, similar compounds have been used in the synthesis of PARP1 inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde” is a solid compound with a SMILES string of O=CC1=NOC (C2=CC3=C (OCCO3)C=C2)=C1 .作用机制

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile exerts its effects through the modulation of various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of oxidative stress and inflammation. 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.

Biochemical and Physiological Effects:

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell proliferation. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

实验室实验的优点和局限性

One of the main advantages of 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile is its potential as a lead compound for the development of new drugs. However, there are also limitations to using 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile in lab experiments. For example, 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.

未来方向

There are many future directions for research on 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile. One area of research could be the development of new drugs based on 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile. Another area of research could be the investigation of the potential side effects of 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile. Additionally, more research is needed to fully understand the mechanism of action of 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile and its potential applications in various fields.

合成方法

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile can be synthesized through a multistep synthetic process that involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with hydroxylamine hydrochloride, followed by the reaction with acetic anhydride and sodium acetate. This intermediate product is then reacted with acetonitrile and sodium hydride to produce 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile.

科学研究应用

光物理性质和发光材料

该化合物在溶液(二氯甲烷)和石英基底薄膜中均已研究了其吸收和发射光谱 。这些研究揭示了其光物理行为,包括荧光性质。研究人员正在探索其作为有机发光二极管 (OLED)、传感器和光电器件中的发光材料的用途。对其结构进行调整可能会提高其发射效率和颜色可调性。

安全和危害

属性

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-4-3-10-8-12(18-15-10)9-1-2-11-13(7-9)17-6-5-16-11/h1-2,7-8H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUACDVWNSALIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

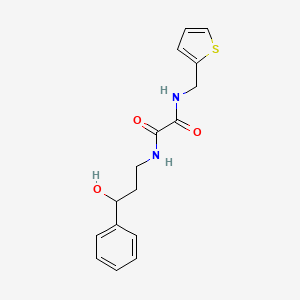

![6-[6-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2468099.png)

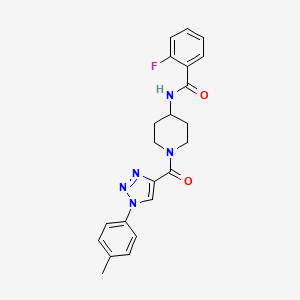

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2468106.png)

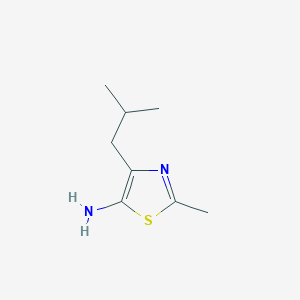

![3-({[3-(3-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2468108.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2468112.png)

![N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2468113.png)

![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2468114.png)

![N-1,3-benzodioxol-5-yl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2468116.png)